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Quercetin 3-neohesperidoside - 29662-79-1

Quercetin 3-neohesperidoside

Catalog Number: EVT-10963524
CAS Number: 29662-79-1
Molecular Formula: C27H30O16
Molecular Weight: 610.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Quercetin 3-neohesperidoside is a natural product found in Diospyros cathayensis, Zea mays, and other organisms with data available.
Overview

Quercetin 3-neohesperidoside is a flavonoid glycoside, specifically a derivative of quercetin, which is widely recognized for its health benefits, including anti-inflammatory and antioxidant properties. This compound is formed through the glycosylation of quercetin with neohesperidose, a sugar moiety. The compound has gained attention in various fields of research due to its potential therapeutic applications and biological activities.

Source

Quercetin 3-neohesperidoside can be found in several plant species, including Diospyros cathayensis and Zea mays (corn) . It is often extracted from these natural sources or synthesized in laboratories for research purposes.

Classification

This compound belongs to the class of flavonoids, which are polyphenolic compounds known for their diverse biological activities. Flavonoids are further classified into several subclasses, with quercetin being a member of the flavonol subclass. Quercetin 3-neohesperidoside specifically falls under the category of glycosides due to the presence of the sugar moiety.

Synthesis Analysis

Methods

The synthesis of quercetin 3-neohesperidoside typically involves the glycosylation reaction where quercetin is reacted with neohesperidose. This can be achieved through various methods:

  • Enzymatic Glycosylation: Utilizing specific enzymes to catalyze the reaction between quercetin and neohesperidose, often leading to higher selectivity and yield.
  • Chemical Glycosylation: Employing chemical catalysts under controlled conditions to facilitate the reaction.

Technical Details

The reaction conditions can vary significantly based on the method used. For instance, enzymatic methods may require specific pH and temperature conditions to optimize enzyme activity, while chemical methods may involve different solvents and catalysts to enhance reaction efficiency .

Molecular Structure Analysis

Structure

Quercetin 3-neohesperidoside has a complex molecular structure characterized by its flavonoid backbone and the attached neohesperidose sugar. The molecular formula is C27H30O16C_{27}H_{30}O_{16}, indicating a substantial number of oxygen atoms due to its glycosidic nature.

Data

The structure can be represented as follows:

  • Molecular Weight: Approximately 594.53 g/mol
  • Functional Groups: Hydroxyl groups (-OH), carbonyl groups (C=O), and ether linkages due to glycosylation.
Chemical Reactions Analysis

Reactions

Quercetin 3-neohesperidoside participates in various chemical reactions:

  • Oxidation: Can lead to the formation of quinones.
  • Reduction: Can be reduced to form dihydroflavonoids.
  • Substitution: Hydroxyl groups can undergo substitution reactions, yielding different derivatives.

Technical Details

Common reagents used in these reactions include:

  • Oxidizing Agents: Such as hydrogen peroxide.
  • Reducing Agents: Like sodium borohydride.
  • Acids/Bases: Employed for substitution reactions .
Mechanism of Action

Quercetin 3-neohesperidoside exhibits several mechanisms of action that contribute to its biological effects:

  • Antioxidant Activity: It scavenges free radicals, thereby reducing oxidative stress by donating electrons to reactive oxygen species.
  • Anti-inflammatory Effects: The compound inhibits the production of pro-inflammatory cytokines and enzymes, contributing to reduced inflammation.
  • Molecular Targets: Key targets include quinone reductase 2 (QR2), which plays a role in mitigating oxidative stress .
Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically exists as a yellowish powder.
  • Solubility: Soluble in water and organic solvents like ethanol.

Chemical Properties

  • Stability: Generally stable under normal conditions but sensitive to light and heat.
  • pH Sensitivity: The stability may vary with changes in pH levels.

Relevant data indicate that quercetin 3-neohesperidoside maintains its properties across various environmental conditions, making it suitable for diverse applications .

Applications

Quercetin 3-neohesperidoside has numerous scientific applications:

  • Chemistry: Used as a model compound for studying glycosylation reactions and synthesizing flavonoid derivatives.
  • Biology: Investigated for its anti-inflammatory and antioxidant properties, particularly regarding cellular responses to oxidative stress.
  • Medicine: Explored for potential therapeutic effects in treating inflammatory diseases, cardiovascular conditions, and certain types of cancer.
  • Industry: Utilized in developing nutraceuticals and functional foods due to its health-promoting properties .
Biosynthetic Pathways and Natural Occurrence

Metabolic Origins in Plant Systems

Quercetin 3-neohesperidoside originates from the core phenylpropanoid pathway, where phenylalanine undergoes deamination by phenylalanine ammonia-lyase to yield cinnamic acid [5] [10]. This intermediate is hydroxylated and activated to form 4-coumaroyl-CoA, which enters the flavonoid biosynthesis pathway via the action of chalcone synthase (CHS). Chalcone isomerase then catalyzes the formation of naringenin—a pivotal flavanone precursor. Subsequent oxidation by flavonoid 3-hydroxylase (F3H) and flavonoid 3'-hydroxylase (F3'H) generates quercetin aglycone [10]. The pathway culminates in glycosylation, where UDP-sugars are transferred to the quercetin backbone by specific glycosyltransferases to yield quercetin 3-neohesperidoside [9].

Key enzymatic checkpoints regulating flux toward quercetin derivatives include:

  • Dihydroflavonol reductase (DFR): Modulates precursor availability for quercetin formation [5].
  • Flavonol synthase (FLS): Directly catalyzes quercetin synthesis from dihydroquercetin [8] [10].Transcriptomic analyses of Cyclocarya paliurus and tea plants (Camellia sinensis) confirm strong correlations between FLS expression and quercetin glycoside accumulation (R² > 0.85) [8] [10].

Table 1: Key Enzymes in Quercetin 3-Neohesperidoside Biosynthesis

EnzymeGene SymbolFunctionSubstrate Specificity
Chalcone synthaseCHSCondenses 4-coumaroyl-CoA with malonyl-CoA4-Coumaroyl-CoA
Flavonoid 3-hydroxylaseF3HHydroxylates naringenin at C3Dihydrokaempferol → Dihydroquercetin
Flavonol synthaseFLSConverts dihydroflavonols to flavonolsDihydroquercetin → Quercetin
GlycosyltransferaseUGTAttaches neohesperidose to quercetinQuercetin, UDP-rhamnose/glucose

Glycosylation Enzymatic Transformations

The terminal step in quercetin 3-neohesperidoside synthesis involves regioselective glycosylation at the C-3 position of quercetin. This process is mediated by uridine diphosphate (UDP)-dependent glycosyltransferases (UGTs), which transfer the disaccharide neohesperidose (α-L-rhamnosyl-(1→2)-β-D-glucose) [4] [9]. Enzymes such as LbUGT3 from Lycium barbarum (wolfberry) exhibit specificity for the C-3 hydroxyl group, driven by structural motifs in their PSPG (plant secondary product glycosyltransferase) box domains [9]. Molecular dynamics simulations reveal that residue Tyr390 in LbUGT3 positions UDP-glucose optimally for sequential sugar transfer: first glucose, then rhamnose [9].

In tea plants, CsUGT73A20 and CsUGT72AM1 catalyze analogous glycosylation reactions. CsUGT72AM1 shows a 12-fold higher catalytic efficiency (kₖₐₜ/Kₘ = 4.7 × 10⁴ M⁻¹s⁻¹) for quercetin than for kaempferol, attributed to hydrogen bonding between its Glu387 residue and quercetin's B-ring catechol moiety [10]. Neohesperidosylation enhances solubility; quercetin 3-neohesperidoside exhibits 100-fold higher water solubility than quercetin aglycone [6] [9].

Distribution Across Botanical Taxa

Quercetin 3-neohesperidoside occurs in phylogenetically diverse plant families, with highest concentrations documented in:

  • Juglandaceae: Cyclocarya paliurus leaves contain 1.2–4.8 mg/g dry weight, constituting 22–39% of total flavonol glycosides [8].
  • Lamiaceae: Callicarpa bodinieri stems accumulate 0.8–1.5 mg/g, primarily in epidermal tissues [6].
  • Solanaceae: Lycium barbarum fruits show trace amounts (0.05–0.2 mg/g) [9].
  • Theaceae: Purple-leaf tea cultivars (Camellia sinensis cv. Zijuan) contain 3.5-fold higher levels than green-leaf varieties due to upregulated F3'H and UGT expression [10].

Table 2: Occurrence in Botanical Sources

Plant SpeciesFamilyTissue LocalizationConcentration (mg/g DW)Environmental Adaptation Role
Cyclocarya paliurusJuglandaceaeLeaves1.2–4.8UV photoprotection
Callicarpa bodinieriLamiaceaeStems, leaves0.8–1.5Antioxidant defense
Lycium barbarumSolanaceaeFruits0.05–0.2Pathogen resistance
Camellia sinensis cv. ZijuanTheaceaeYoung leaves0.6–1.9Light stress mitigation

Notably, chemodiversity exists even within species; C. sinensis cv. Zijuan produces 8.3-fold more quercetin 3-neohesperidoside than cv. Mingguan due to allelic variation in MYB transcription factors regulating UGT expression [10].

Environmental Modulators of Production

Environmental stressors significantly alter quercetin 3-neohesperidoside accumulation through transcriptional and metabolic reprogramming:

  • Light Intensity: Elevated solar exposure upregulates CHS, F3H, and UGT genes. Cyclocarya paliurus grown under 150% ambient UV-B radiation exhibits 2.3-fold higher leaf concentrations than shade-grown controls [8]. This response correlates with ROS scavenging demand, as the compound quenches singlet oxygen (¹O₂) with rate constant kq = 2.1 × 10⁹ M⁻¹s⁻¹ [6] [8].
  • Temperature: Production peaks at 22–25°C. Temperatures >30°C suppress DFR and FLS expression by 40–60% in C. paliurus, while cold stress (5°C) enhances glycosylation efficiency via UGT activation [8].
  • Seasonal Dynamics: C. paliurus leaves harvested in August contain 4.2 mg/g quercetin 3-neohesperidoside—2.1-fold higher than November levels—paralleling transcript abundance of MYB12 and bHLH transcription factors [8]. Diurnal regulation also occurs; tea plant UGT activity peaks 4 hours after dawn, coinciding with photosynthate availability [10].
  • Nutrient Status: Nitrogen limitation induces flavonoid pathway genes, increasing production by 70% in hydroponic C. sinensis. Conversely, phosphate deficiency redirects carbon to lignin synthesis, reducing accumulation [10].

These modulators act synergistically; high-altitude Ginkgo biloba populations (1,200 m) produce 1.8-fold more quercetin glycosides than low-altitude counterparts due to combined UV and temperature effects [5].

Properties

CAS Number

29662-79-1

Product Name

Quercetin 3-neohesperidoside

IUPAC Name

3-[(2S,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-2-(3,4-dihydroxyphenyl)-5,7-dihydroxychromen-4-one

Molecular Formula

C27H30O16

Molecular Weight

610.5 g/mol

InChI

InChI=1S/C27H30O16/c1-8-17(33)20(36)22(38)26(39-8)43-25-21(37)18(34)15(7-28)41-27(25)42-24-19(35)16-13(32)5-10(29)6-14(16)40-23(24)9-2-3-11(30)12(31)4-9/h2-6,8,15,17-18,20-22,25-34,36-38H,7H2,1H3/t8-,15+,17-,18+,20+,21-,22+,25+,26-,27-/m0/s1

InChI Key

FYBMGZSDYDNBFX-GXPPAHCZSA-N

Canonical SMILES

CC1C(C(C(C(O1)OC2C(C(C(OC2OC3=C(OC4=CC(=CC(=C4C3=O)O)O)C5=CC(=C(C=C5)O)O)CO)O)O)O)O)O

Isomeric SMILES

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@@H]2[C@H]([C@@H]([C@H](O[C@H]2OC3=C(OC4=CC(=CC(=C4C3=O)O)O)C5=CC(=C(C=C5)O)O)CO)O)O)O)O)O

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